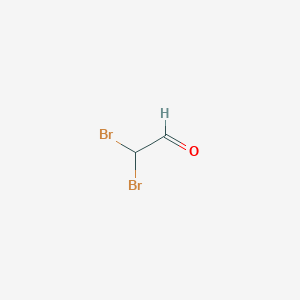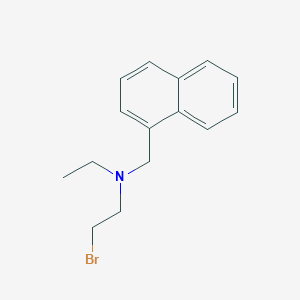
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a bromoethyl group, an ethyl group, and a methylamine group
Vorbereitungsmethoden
The synthesis of 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then subjected to bromination to introduce the bromoethyl group.
Alkylation: The brominated naphthalene is then alkylated with ethylamine to introduce the ethyl group.
Amination: Finally, the compound undergoes amination with methylamine to form the desired product.
The reaction conditions for these steps often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or iron(III) chloride to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of naphthalene derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine can be compared with other similar compounds, such as:
N-(2-Bromoethyl)phthalimide: This compound also contains a bromoethyl group but is based on a phthalimide structure rather than a naphthalene ring.
N-(2-Bromoethyl)-N-methylnaphthalene-1-methylamine: Similar to the compound of interest but with a methyl group instead of an ethyl group.
N-(2-Bromoethyl)-N-ethylnaphthalene-2-methylamine: Similar structure but with the methylamine group attached to a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1946-26-5 |
|---|---|
Molekularformel |
C15H18BrN |
Molekulargewicht |
292.21 g/mol |
IUPAC-Name |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H18BrN/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 |
InChI-Schlüssel |
NQXKEZOQGPYBND-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
Key on ui other cas no. |
1946-26-5 |
Verwandte CAS-Nummern |
1214-27-3 (hydrobromide) |
Synonyme |
SY 28 SY 28, hydrobromide SY-28 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


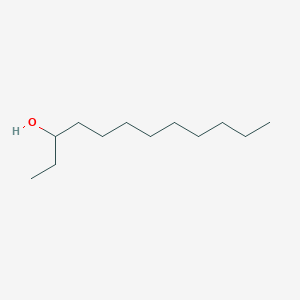
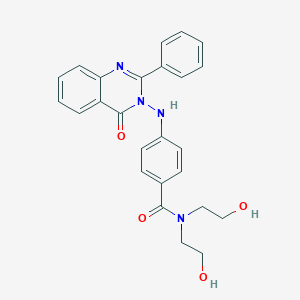
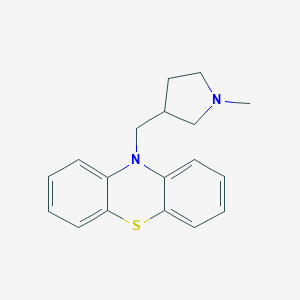

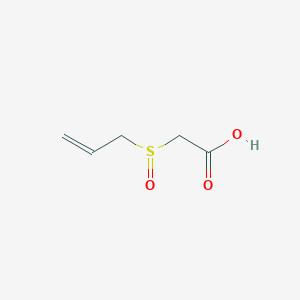
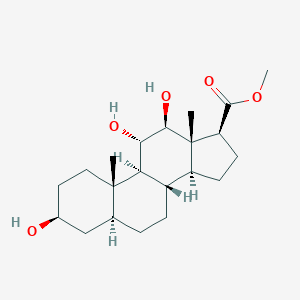
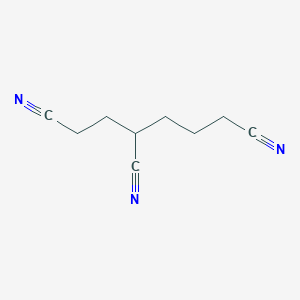
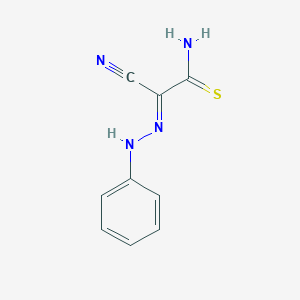
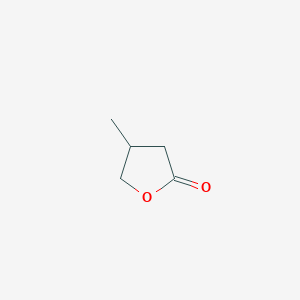
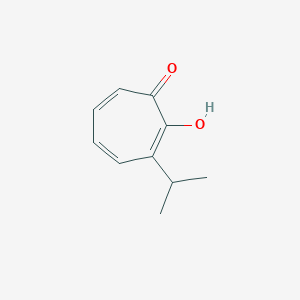
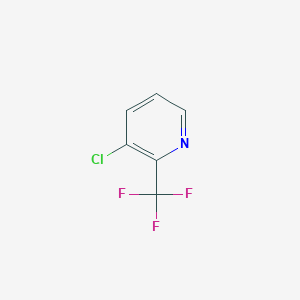
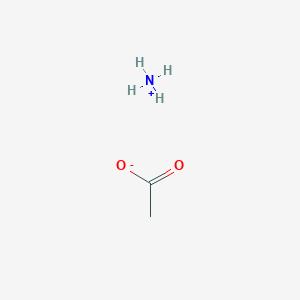
![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
